4-Bromo-2-cloro-6-metilfenil cloroacetato

Descripción general

Descripción

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-chloro-6-methylphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-methylphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Agentes Antimicrobianos

Este compuesto se utiliza en la síntesis de varios derivados que exhiben una prometedora actividad antimicrobiana. Por ejemplo, se han sintetizado derivados para combatir la resistencia a los medicamentos por parte de los patógenos, mostrando eficacia contra especies bacterianas y fúngicas . Las estructuras moleculares de estos derivados se confirman mediante datos espectroscópicos, y su actividad se evalúa utilizando métodos como el método turbidimétrico.

Desarrollo de Medicamentos Antitumorales

Los derivados del 4-Bromo-2-cloro-6-metilfenil cloroacetato se han estudiado por sus propiedades antiproliferativas, particularmente contra líneas celulares cancerosas como el adenocarcinoma de mama humano (MCF7) . Estos compuestos podrían servir como compuestos líderes para el diseño racional de fármacos debido a su potencial para inhibir el crecimiento de células cancerosas.

Estudios de Acoplamiento Molecular

En el campo de la química computacional, este compuesto se utiliza en estudios de acoplamiento molecular para comprender el modo de unión de los compuestos activos con los receptores . Tales estudios ayudan a predecir la interacción entre los fármacos y sus moléculas diana, lo cual es crucial para diseñar fármacos con mayor eficacia y menores efectos secundarios.

Investigación Farmacológica

El this compound está involucrado en la investigación farmacológica para estudiar sus efectos en diversas enfermedades. Los derivados del compuesto se analizan por sus propiedades medicinales, como las actividades antiinflamatorias, antibacterianas, antifúngicas y antitumorales .

Actividad Biológica

4-Bromo-2-chloro-6-methylphenyl chloroacetate, with the IUPAC name (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and as an intermediate in the development of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

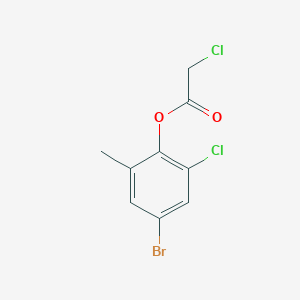

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is C₉H₈BrCl₂O₂, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties.

Structural Formula:

The biological activity of 4-bromo-2-chloro-6-methylphenyl chloroacetate can be attributed to its ability to interact with various biological targets. The electron-withdrawing effects of the halogens enhance electrophilic character, allowing the compound to participate in nucleophilic substitutions and other reactions that may impact biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-2-chloro-6-methylphenyl chloroacetate exhibit significant antimicrobial activity. A study evaluating the antimicrobial potential of chloroacetamides found that halogenated phenyl rings enhance lipophilicity, allowing better penetration through cell membranes. This property is crucial for compounds targeting Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as fungi such as Candida albicans .

Insecticidal and Acaricidal Activity

Compounds derived from halogenated phenols, including derivatives of 4-bromo-2-chloro-6-methylphenyl chloroacetate, have been identified as valuable intermediates in the synthesis of insecticides and acaricides. These compounds demonstrate effective pest control properties, which are essential in agricultural applications .

Study on Antimicrobial Activity

A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, revealing that those with halogen substitutions showed enhanced antimicrobial efficacy. The study highlighted that compounds with a para-substituted halogenated phenyl ring were particularly effective against both Gram-positive and Gram-negative bacteria .

Synthesis and Evaluation

In a related study, researchers synthesized several derivatives of chlorinated phenols, including 4-bromo-2-chloro-6-methylphenyl chloroacetate. They evaluated their biological activities through standard antimicrobial testing, confirming their effectiveness against a range of pathogens .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRORIICZAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.